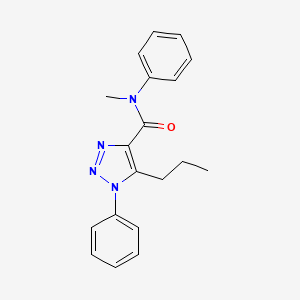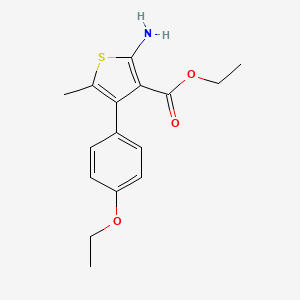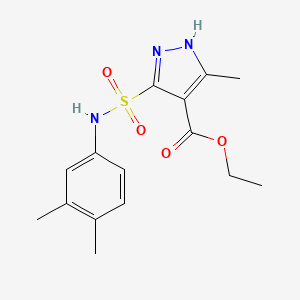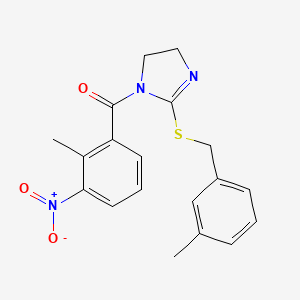![molecular formula C21H23N3O2S B2394566 1-[4-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)ピペラジン-1-イル]-3-フェニルプロパン-1-オン CAS No. 897469-84-0](/img/structure/B2394566.png)
1-[4-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)ピペラジン-1-イル]-3-フェニルプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It has a molecular formula of C15H18N6OS and a molecular weight of 330.4 g/mol . The structure of the compound includes a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to the one , has been a topic of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C15H18N6OS/c1-22-9-2-3-10-11 (8-9)23-15 (18-10)12-13 (16)19-20-14 (12)21-6-4-17-5-7-21/h2-3,8,17H,4-7H2,1H3, (H3,16,19,20) . The Canonical SMILES representation of the compound is: COC1=CC2=C (C=C1)N=C (S2)C3=C (NN=C3N4CCNCC4)N .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 330.12628039 g/mol . The Topological Polar Surface Area of the compound is 120 Ų . The Heavy Atom Count is 23 .
作用機序
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of similar benzothiazole derivatives, it can be inferred that the compound may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the inhibition of bacterial growth or survival.
実験室実験の利点と制限
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in various animal and cell models. However, 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has some limitations as well. It has low solubility in water, which could limit its use in some experiments. In addition, the exact mechanism of action of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is not fully understood, which could limit its potential applications.
将来の方向性
There are several future directions for the study of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. One potential area of research is the development of more potent and selective derivatives of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one that could be used in the treatment of various mental disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one in animal and human models.
合成法
The synthesis of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves the reaction of 6-methoxy-2-aminobenzothiazole with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The product is then purified using column chromatography to obtain pure 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one. This method has been reported in the literature and has been used in various studies.
科学的研究の応用
液晶および材料科学
3-ヒドロキシ-4-{[(6-メトキシ-1,3-ベンゾチアゾール-2-イル)イミノ]メチル}フェニルパルミテートをシッフ塩基エステルとして合成する ことは、液晶研究の可能性を広げます。液晶は、ディスプレイ、センサー、光学デバイスなどの用途で用いられています。この化合物のメソモルフィック挙動を調査することで、特性を調整した新しい材料が開発される可能性があります。
抗菌剤
ベンゾチアゾール誘導体は、細菌酵素やタンパク質を阻害することで、抗菌活性を示すことが証明されています。 この化合物の構造は、抗菌剤としての可能性を示唆しています。さらなる研究では、特定の細菌株に対する有効性を調べる必要があります。
抗菌および抗ウイルス特性
シアヌル酸クロリド中の塩化物イオンを置換すると、ベンゾチアゾール系化合物を含む1,3,5-トリアジン誘導体の変異体が生成されます。 これらの誘導体は、抗菌および抗ウイルス活性を示します 。この化合物の抗ウイルス特性を調査することは、有益な可能性があります。
構造活性相関(SAR)研究
微細な構造修飾が生物活性にどのように影響するかを理解することは重要です。 SAR研究により、ヒドロキシル基などの官能基の位置の変化が抗菌活性に影響を与えることが示されています 。この化合物のSARを調査することで、さらなる最適化の指針を得ることができます。
生物活性薬物
ベンゾチアゾール系薬物の研究者は、多様な生物学的効果を持つ強力な化合物を求めています。 この化合物の合成経路と特性は、創薬において関連性があります 。特定の標的(酵素、受容体)との相互作用を調査して、治療の可能性を評価してください。
生化学分析
Biochemical Properties
The compound interacts with various biomolecules, contributing to its biochemical activity. It has been found to have inhibitory effects against certain enzymes, indicating its potential role in biochemical reactions . The benzothiazole moiety is known for its anti-tubercular properties, suggesting that 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one may have similar effects .
Cellular Effects
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can influence cell function in various ways. It has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s benzothiazole moiety is known to bind to certain enzymes, inhibiting their activity .
特性
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYLUZORLRGFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)



![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)



![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)